Tert-butyl 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidine-1-carboxylate

Description

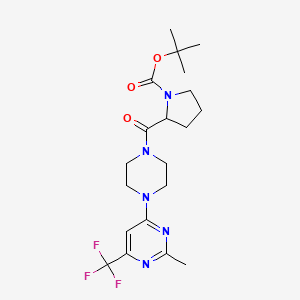

This compound features a pyrrolidine ring connected via a carbonyl group to a piperazine moiety, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. The tert-butyl carbamate (Boc) group at the pyrrolidine nitrogen enhances steric protection and modulates solubility.

Properties

IUPAC Name |

tert-butyl 2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F3N5O3/c1-13-24-15(20(21,22)23)12-16(25-13)26-8-10-27(11-9-26)17(29)14-6-5-7-28(14)18(30)31-19(2,3)4/h12,14H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEYJOHPCNIVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCN3C(=O)OC(C)(C)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperazine- and pyrimidine-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

Pyrimidine Ring Modifications :

- Trifluoromethyl (Target Compound) : The CF₃ group enhances electron-withdrawing effects and lipophilicity (logP ~3–4 estimated), improving membrane permeability and resistance to oxidative metabolism compared to phenyl (logP ~2.5 in CAS 1143578-12-4) or polar groups (e.g., -NH₂/-OH in ).

- Phenyl (CAS 1143578-12-4) : Aromatic stacking interactions may favor binding to hydrophobic protein pockets, but lower electronegativity reduces metabolic stability.

Backbone Flexibility :

- The pyrrolidine-carbonyl-piperazine linkage in the target compound introduces conformational rigidity compared to the piperidine-piperazine system in CAS 205059-24-1. This rigidity may enhance selectivity for sterically constrained targets.

Hydrogen-Bonding Capacity: Compounds with amino or hydroxy groups (e.g., ) exhibit higher polarity and solubility but lower blood-brain barrier (BBB) penetration compared to the target compound’s CF₃ group.

Steric Effects :

Similarity Scores and Functional Implications

highlights structural analogs with similarity scores of 0.92–0.96, primarily differing in pyrimidine substituents or backbone groups. For example:

- CAS 205059-24-1 (similarity score 0.95): Replaces the pyrimidine ring with a piperidine, reducing aromaticity but increasing basicity.

- CAS 1143578-12-4 (similarity score 0.94): Substitutes CF₃ with phenyl, altering electronic and steric profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.